

2-(3-Bromo-5-chlorophenyl)acetonitrile CAS number 1056454-8

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-(3-Bromo-5-chlorophenyl)acetonitrile

Cat. No.: B1524636

[Get Quote](#)

An In-Depth Technical Guide to 2-(3-Bromo-5-chlorophenyl)acetonitrile (CAS 1056454-88-6)

For the modern researcher and drug development professional, access to versatile and well-characterized building blocks is paramount. 2-(3-Bromo-5-chlorophenyl)acetonitrile emerges as a significant intermediate, offering a unique combination of reactive sites for the synthesis of complex molecular architectures. This guide provides a technical overview of its synthesis, characterization, reactivity, and safe handling, empowering scientists to effectively integrate this compound into their endeavors.

Compound Profile and Physicochemical Properties

2-(3-Bromo-5-chlorophenyl)acetonitrile is a di-halogenated phenylacetonitrile derivative. The presence of bromine, chlorine, and a nitrile functional system imparts a distinct reactivity profile, making it a valuable precursor in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of 2-(3-Bromo-5-chlorophenyl)acetonitrile

Property	Value	Source
CAS Number	1056454-88-6	N/A
Molecular Formula	C ₈ H ₅ BrClN	N/A
Molecular Weight	230.49 g/mol	N/A
Boiling Point	315.3 ± 27.0 °C (Predicted)	[1]
Density	1.603 ± 0.06 g/cm ³ (Predicted)	[1]
Appearance	White to off-white solid	N/A
Purity	Typically >97%	N/A

```
digraph "2-(3-Bromo-5-chlorophenyl)acetonitrile" {
graph [fontname="Arial", fontsize=12, label="Molecular Structure of 2-(3-Bromo-5-chlorophenyl)acetonitrile",
node [fontname="Arial", fontsize=10, shape=plaintext];
edge [fontname="Arial", fontsize=10];
```

```
// Atom nodes
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
C7 [label="CH2"];
C8 [label="C"];
N1 [label="N"];
```

```
Br1 [label="Br"];
Cl1 [label="Cl"];

// Benzene ring with substituents
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C1 -- C7;
C3 -- Br1;
C5 -- Cl1;

// Acetonitrile group
C7 -- C8;
C8 -- N1 [style=triple];

// Positioning for better layout
{rank=same; C2; C6;}
{rank=same; C3; C5;}
{rank=same; C4;}
{rank=same; C7;}
{rank=same; C8;}
{rank=same; N1;}
}
```

Caption: Molecular Structure of **2-(3-Bromo-5-chlorophenyl)acetonitrile**.

Synthesis and Purification: A Detailed Protocol

The most direct and reliable method for the synthesis of **2-(3-Bromo-5-chlorophenyl)acetonitrile** is through the nucleophilic substitution of a corresponding cyanide salt. This transformation is a cornerstone of organic synthesis, providing a robust route to arylacetonitriles.^[2]

Synthetic Strategy: The Cyanation of 3-Bromo-5-chlorobenzyl Bromide

The synthesis commences with the readily available 3-bromo-5-chlorobenzyl bromide. The benzylic bromine atom is an excellent leaving group, ready to be displaced by the cyanide anion. Sodium cyanide is a common and effective source of the cyanide nucleophile. The choice of solvent is critical; a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is ideal for dissolving the cyanide salt and facilitating the S_N2 reaction.^{[2][3]}

Experimental Protocol

This protocol is adapted from a similar, well-documented procedure for the synthesis of 2-(3-bromo-5-fluorophenyl)acetonitrile.^[3]

Materials:

- 3-Bromo-5-chlorobenzyl bromide
- Sodium cyanide (NaCN)
- Dimethylformamide (DMF)

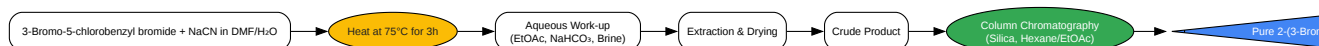
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Silica gel (for column chromatography)
- Hexane
- Ethyl acetate

Procedure:

- **Reaction Setup:** In a sealed tube, suspend sodium cyanide (1.5 equivalents) in a minimal amount of water. To this suspension, add a solution of 3-bromo-5-chlorobenzyl bromide (1.0 equivalent) in dimethylformamide.
- **Reaction Conditions:** Heat the sealed reaction mixture to 75°C for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography.
- **Work-up:** After cooling to room temperature, partition the reaction mixture between ethyl acetate and a 2.5% w/v aqueous sodium bicarbonate solution.
- **Extraction:** Separate the organic layer and extract the aqueous phase with an additional portion of ethyl acetate.
- **Washing:** Combine the organic extracts and wash sequentially with water and saturated aqueous sodium chloride.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude **2-(3-Bromo-5-chlorophenyl)acetonitrile** can be purified by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate (starting with 10% ethyl acetate in hexane) is typically effective.^[3] For solid products, recrystallization from a suitable solvent system, such as ethanol and water, can also be an effective purification method.^{[4][5][6]}



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and purification of **2-(3-Bromo-5-chlorophenyl)acetonitrile**.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is typically used for this purpose.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for **2-(3-Bromo-5-chlorophenyl)acetonitrile**, based on the analysis of structurally established spectroscopic principles.^{[3][7][8][9]}

Table 2: Predicted Analytical Data

Technique	Predicted Data
^1H NMR	Aromatic protons (3H) as multiplets in the range of δ 7.0-7.5 ppm. Aromatic protons (2H) around δ 3.7 ppm.
^{13}C NMR	Signals for the aromatic carbons, with the carbon bearing the bromine bearing the chlorine atom being deshielded. A signal for the nitrile carbon and the benzylic carbon around 23 ppm.
IR (cm^{-1})	A sharp, medium intensity peak for the $\text{C}\equiv\text{N}$ stretch around 2250 cm^{-1} stretching above 3000 cm^{-1} . C-Br and C-Cl stretching in the fingerprint region.
MS (m/z)	A molecular ion peak corresponding to the molecular weight (230.49), with an isotopic pattern due to the presence of bromine and chlorine.

```
graph TD
    subgraph "Analytical_Workflow"
        direction TB
        sample["Purified Product"]
        nmr["NMR Spectroscopy (1H and 13C)"]
        ir["IR Spectroscopy"]
        ms["Mass Spectrometry"]
        data["Structural Confirmation & Purity Assessment"]
        sample --> nmr
        sample --> ir
        sample --> ms
        nmr --> data
        ir --> data
        ms --> data
    end
```

// Nodes

```
sample [label="Purified Product"];
nmr [label="NMR Spectroscopy\n(1H and 13C)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
ir [label="IR Spectroscopy", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
ms [label="Mass Spectrometry", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
data [label="Structural Confirmation\n&\nPurity Assessment", shape=mdiamond, style=filled, fillcolor="#4285F4"];

// Edges
sample -.-> nmr;
sample -.-> ir;
sample -.-> ms;
nmr -.-> data;
ir -.-> data;
ms -.-> data;
```

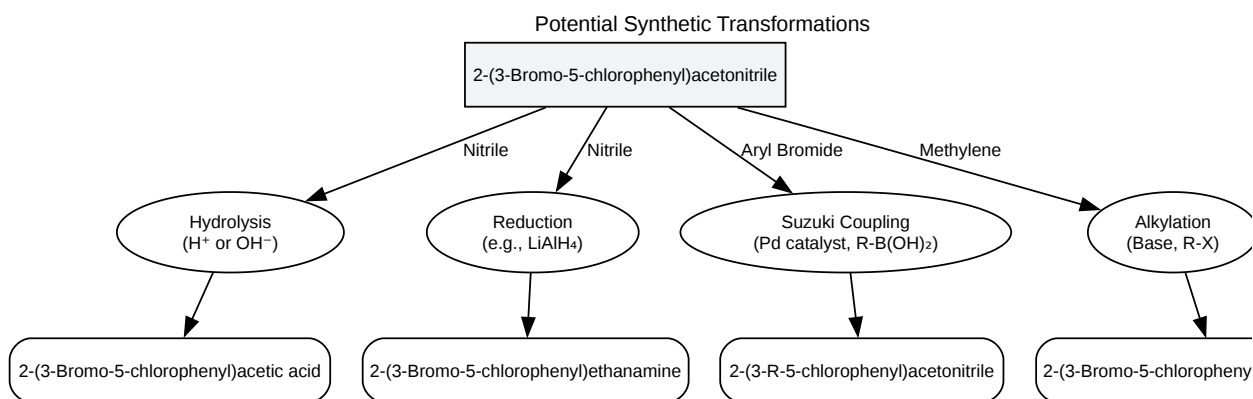
Caption: A standard workflow for the analytical characterization of the final product.

Reactivity and Synthetic Applications

The synthetic utility of **2-(3-Bromo-5-chlorophenyl)acetonitrile** stems from the reactivity of its three key functional groups: the nitrile, the aryl bromide, and the benzylic group.

Key Transformations

- Nitrile Group:** The nitrile functionality can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, opening up various synthetic pathways.
- Aryl Bromide:** The bromine atom is susceptible to a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents on the aromatic ring.
- Active Methylene Group:** The benzylic protons are acidic and can be deprotonated to form a carbanion, which can then be alkylated or acylated to modify the benzylic position.



[Click to download full resolution via product page](#)

Caption: Key reactive sites and potential synthetic transformations of **2-(3-Bromo-5-chlorophenyl)acetonitrile**.

Safety and Handling

Due to the presence of a nitrile group and halogen atoms, **2-(3-Bromo-5-chlorophenyl)acetonitrile** and the reagents used in its synthesis must be handled with appropriate precautions.

Table 3: GHS Hazard Classification

Hazard Class	Hazard Statement
Acute Toxicity, Oral	Harmful if swallowed.
Skin Corrosion/Irritation	Causes skin irritation.
Serious Eye Damage/Irritation	Causes serious eye irritation.
Specific target organ toxicity	May cause respiratory irritation.

Personal Protective Equipment (PPE)

- Eye Protection: Chemical safety goggles or a face shield.[\[10\]](#)[\[11\]](#)
- Hand Protection: Chemical-resistant gloves (e.g., nitrile).[\[10\]](#)
- Skin and Body Protection: A lab coat and appropriate protective clothing.[\[10\]](#)[\[11\]](#)
- Respiratory Protection: Use in a well-ventilated fume hood. If ventilation is inadequate, a respirator may be required.[\[11\]](#)[\[12\]](#)

Safe Handling and Storage

- Handle in a well-ventilated area, preferably a chemical fume hood.[\[10\]](#)
- Avoid contact with skin, eyes, and clothing.
- Wash hands thoroughly after handling.[\[10\]](#)
- Store in a cool, dry, well-ventilated place away from incompatible materials such as strong acids and oxidizing agents.[\[10\]](#)[\[13\]](#)
- Keep containers tightly closed.[\[13\]](#)

First Aid Measures

- In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[10]
- In case of skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists
- If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]
- If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical

Spill and Waste Disposal

- In case of a spill, evacuate the area and ensure adequate ventilation.
- Wear appropriate PPE.
- Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.
- Dispose of waste in accordance with local, state, and federal regulations. Cyanide-containing waste requires special handling and should not be m

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. pdf.benchchem.com [pdf.benchchem.com]
 2. Cyanation - Wikipedia [en.wikipedia.org]
 3. 3-Bromo-5-fluorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
 4. scs.illinois.edu [scs.illinois.edu]
 5. people.chem.umass.edu [people.chem.umass.edu]
 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
 7. forskning.ruc.dk [forskning.ruc.dk]
 8. organicchemistrydata.org [organicchemistrydata.org]
 9. rsc.org [rsc.org]
 10. rtong.people.ust.hk [rtong.people.ust.hk]
 11. unitedchemicalcn.com [unitedchemicalcn.com]
 12. taekwang.co.kr [taekwang.co.kr]
 13. camachem.com [camachem.com]
 14. nj.gov [nj.gov]
- To cite this document: BenchChem. [2-(3-Bromo-5-chlorophenyl)acetonitrile CAS number 1056454-88-6]. BenchChem, [2026]. [Online PDF]. Avail [https://www.benchchem.com/product/b1524636#2-3-bromo-5-chlorophenyl-acetonitrile-cas-number-1056454-88-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Tea](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com